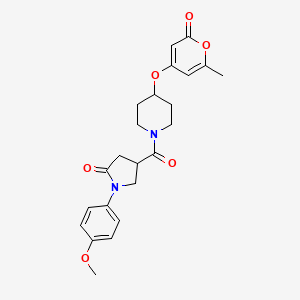

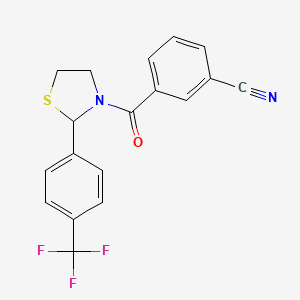

3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide” is a complex chemical compound used in diverse scientific research areas. It’s a benzofuran derivative, and benzofuran moiety is the main component of many biologically active natural and synthetic heterocycles .

Synthesis Analysis

Benzofuran compounds have been synthesized using different methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis

The molecular structure of “this compound” is unique and offers potential in drug discovery, material science, and organic synthesis.Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. For example, they can undergo a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .科学的研究の応用

Synthesis and Medicinal Chemistry

Research in synthetic and medicinal chemistry has explored the development of novel compounds derived from benzofuran and benzamide frameworks, focusing on their potential as anti-inflammatory, analgesic, and antitumor agents. Compounds related to 3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide have been synthesized for various medicinal chemistry applications. For instance, novel heterocyclic compounds derived from benzofuran precursors have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020). Similarly, antimicrobial and antiproliferative activities have been observed in benzofuran carboxamide derivatives, indicating their applicability in addressing microbial infections and cancer (Lavanya et al., 2017).

Drug Discovery and Biological Evaluation

In drug discovery, the synthesis of benzofuran and benzamide derivatives has been crucial in identifying new pharmacologically active molecules. Compounds displaying high affinity for serotonin receptors and sigma-1 receptors have been developed, illustrating the chemical versatility and therapeutic potential of this structural class. These findings underline the significance of such compounds in researching central nervous system disorders, including their roles as serotonin receptor antagonists and sigma-1 receptor probes (Kuroita et al., 2010; Youssef et al., 2020).

Molecular Design and Bioactivity

The design and synthesis of benzofuran-2-carboxamide derivatives have been directed toward enhancing anti-inflammatory, analgesic, and antipyretic properties through microwave-assisted synthesis methods. This approach has successfully identified derivatives with significant biological activities, showcasing the potential of these compounds in therapeutic applications (Xie et al., 2014). Moreover, the antimicrobial and antioxidant activities of new benzamide derivatives from endophytic Streptomyces highlight the potential of these compounds in treating infections and oxidative stress-related conditions (Yang et al., 2015).

作用機序

将来の方向性

Benzofuran compounds, including “3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their unique therapeutic potentials . They are promising candidates for development as anticancer agents , encouraging medicinal chemists to explore new areas to improve human health and reduce suffering .

特性

IUPAC Name |

3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-23-11-7-10(8-12(9-11)24-2)18(22)20-15-13-5-3-4-6-14(13)25-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDZRYHZCZIWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2583948.png)

![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2583954.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2583955.png)

![2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate](/img/structure/B2583957.png)

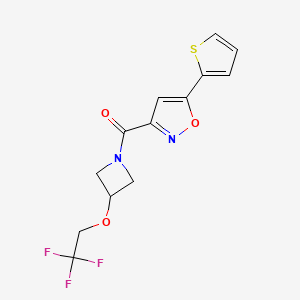

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2583958.png)

![1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2583959.png)

![6,7-dichloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2583960.png)

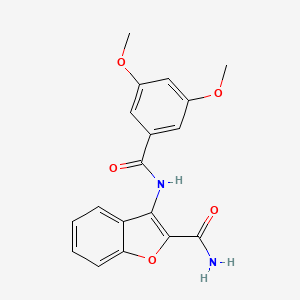

![2-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2583961.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2583964.png)